In Vivo Antimalarial Efficacy: 4- to 10-Fold Improvement over ELQ-331
ELQ-598, a prodrug of ELQ-596 with diminished crystallinity, is more effective against murine malaria than its progenitor prodrug ELQ-331 by 4- to 10-fold [1]. This substantial potency enhancement is attributed to improved oral bioavailability conferred by reduced crystallinity, enabling effective dose reduction in chemoprophylaxis applications [1].
| Evidence Dimension | In vivo antimalarial efficacy in murine malaria model |
|---|---|
| Target Compound Data | ELQ-598: 4- to 10-fold more effective (prophylaxis/cure) |
| Comparator Or Baseline | ELQ-331 (first-generation ELQ prodrug) |
| Quantified Difference | 4- to 10-fold increase in efficacy |
| Conditions | Murine malaria model; oral administration; efficacy measured as protection and cure endpoints |
Why This Matters
Researchers requiring robust in vivo antimalarial efficacy in murine models should select ELQ-598 over ELQ-331 to achieve comparable endpoints with substantially lower doses or to demonstrate superior efficacy at equivalent dosing.
- [1] Pou S, Winter RW, Dodean RA, et al. 3-Position Biaryl Endochin-like Quinolones with Enhanced Antimalarial Performance. ACS Infect Dis. 2024;10(7):2419-2442. doi:10.1021/acsinfecdis.4c00140 View Source
